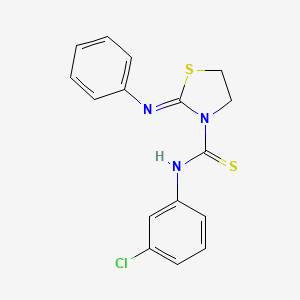

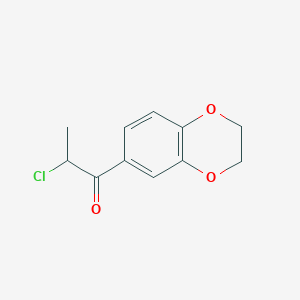

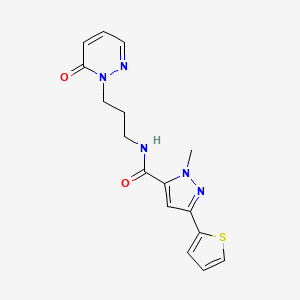

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, also known as CT, is a chemical compound that has shown promising results in scientific research. The compound belongs to the thiazolidine class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture.

Applications De Recherche Scientifique

Thiazolidine Derivatives: Synthesis and Biological Applications

Thiazolidine derivatives, including structures similar to N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide, have shown significant pharmacological properties. Thiazolidines are intriguing heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third, making them valuable in medicinal chemistry due to their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity. These efforts aim to develop next-generation drug candidates with multifunctional activities (Sahiba et al., 2020).

Thiazolidine Cores in Drug Design

The thiazolidine core is central to the design of potential drug candidates for neglected diseases, demonstrating its importance in medicinal chemistry. Drugs based on thiazolidine motifs target various pharmaceutical pathways, offering new approaches for treating diseases with inadequate therapies. Thiazolidine derivatives have been particularly studied for activities against neglected diseases like Chagas disease, malaria, tuberculosis, and others. The versatility and frequent exploration of thiosemicarbazone, thiazole, and thiazolidinone scaffolds underline their potential in drug discovery for neglected diseases, suggesting these motifs as promising starting points for developing new therapeutics (Leite et al., 2019).

Green Chemistry in Thiazolidinone Derivatives Synthesis

The adoption of green chemistry principles in the synthesis of thiazolidinone derivatives marks a significant advancement in the field. Microwave-assisted protocols for green synthesis have been developed, emphasizing the reduction or elimination of hazardous materials throughout the synthetic process. Thiazolidinone derivatives exhibit a broad range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal activities. This green synthesis approach not only supports the development of new therapeutics but also aligns with environmental sustainability goals, highlighting the importance of environmentally friendly methodologies in drug synthesis (JacqulineRosy et al., 2019).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-12-5-4-8-14(11-12)18-15(21)20-9-10-22-16(20)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUWSYZBOGEZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC2=CC=CC=C2)N1C(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-phenylimino-1,3-thiazolidine-3-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)